Autotaxin (ATX) Inhibitory Activity: Structural Deviation from the Nitrophenyl Lead Compound
The closest structurally characterized analog with publicly available quantitative data is N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl]-naphthaleneacetamide (compound A1), which inhibits autotaxin with an IC₅₀ of 8.6 mM in an established in vitro enzymatic assay [1]. The target compound differs at two critical positions: R₁ = 4-chlorophenyl (replacing 4-nitrophenyl) and R₂ = methoxyacetamide (replacing naphthaleneacetamide). Importantly, the patent’s definition of preferred R₁ groups explicitly includes 4-nitrophenyl, 4-bromophenyl, and 4-carboxyphenyl but omits 4-chlorophenyl, indicating that chloro substitution is not favored for ATX inhibition within this chemotype [1]. No direct ATX inhibition data are currently available for the target compound.
| Evidence Dimension | Autotaxin (ATX) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-[2-(4-nitrophenyl)-2,5-dihydro-4H-thieno-[3,4-c]-pyrazol-3-yl]-naphthaleneacetamide (A1): IC₅₀ = 8.6 mM |
| Quantified Difference | Not quantifiable; target compound structurally deviates from preferred ATX inhibitor pharmacophore |
| Conditions | In vitro ATX enzymatic assay (Amplex Red activity assay) [1] |
Why This Matters
The exclusion of 4-chlorophenyl from the ATX-preferred substituent set suggests the target compound may exhibit reduced ATX activity, which could be advantageous or disadvantageous depending on whether ATX-mediated effects are desired or off-target liabilities must be avoided.
- [1] EP4175633A1 – Thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors, European Patent Office, 2023, paragraphs [0130]-[0132]. View Source
